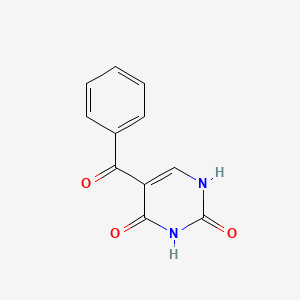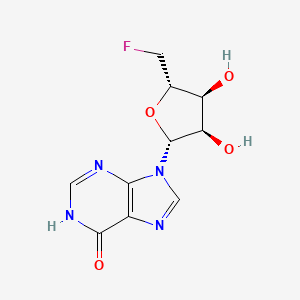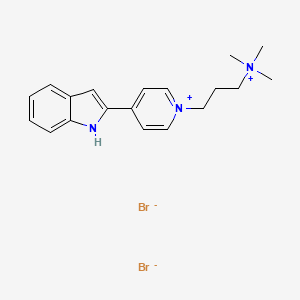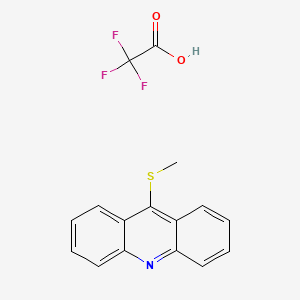
1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a trifluoromethyl group and a thione group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione typically involves the reaction of appropriate pyrimidine precursors with trifluoromethyl-substituted aromatic compounds. One common method includes the use of trifluoromethylated benzene derivatives and pyrimidine thiones under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the thione group can participate in redox reactions, influencing the compound’s biological activity. Pathways such as inhibition of specific enzymes or modulation of receptor activity are commonly involved .
Comparaison Avec Des Composés Similaires
1-Methyl-5-phenylpyrimidine-4(1H)-thione: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
5-(3-(Trifluoromethyl)phenyl)pyrimidine-4(1H)-thione: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness: 1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione stands out due to the presence of both the trifluoromethyl and thione groups, which confer unique chemical reactivity and potential for diverse applications in various fields .
Propriétés
Numéro CAS |
62953-72-4 |
|---|---|
Formule moléculaire |
C12H9F3N2S |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
1-methyl-5-[3-(trifluoromethyl)phenyl]pyrimidine-4-thione |
InChI |
InChI=1S/C12H9F3N2S/c1-17-6-10(11(18)16-7-17)8-3-2-4-9(5-8)12(13,14)15/h2-7H,1H3 |
Clé InChI |
BYELOCUDZTVJAF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=S)N=C1)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


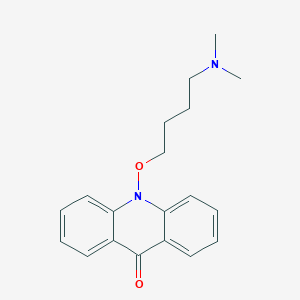
![8-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B12926419.png)
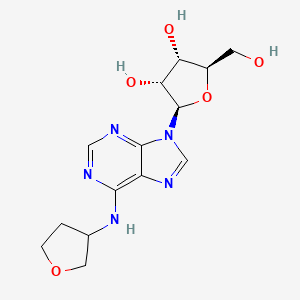
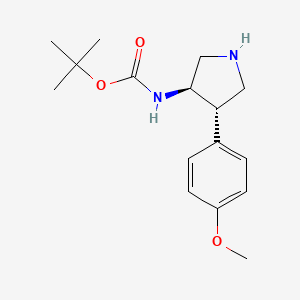
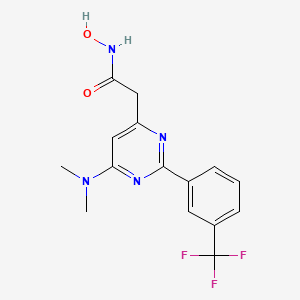
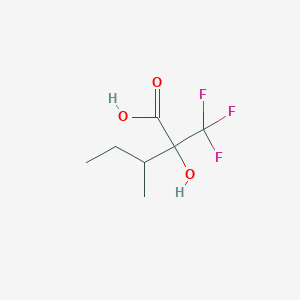
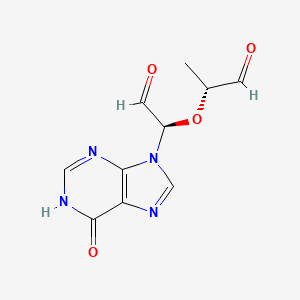
![2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12926463.png)
